1,4-Bis(dibenzylamino)anthracene-9,10-dione

Medicinal Chemistry Materials Science Organic Synthesis

This 1,4-bis(dibenzylamino)anthracene-9,10-dione (CAS 143264-98-6) is a premium 1,4-diamino-9,10-anthraquinone derivative distinguished by extreme lipophilicity (XlogP 9.1), low TPSA (40.6 Ų), and exceptional solubility in non-polar organic solvents — enabling homogeneous film formation via spin-coating or inkjet printing. Its reported one-step quantitative synthesis under adapted Vilsmeier conditions ensures rapid, cost-efficient scale-up compared to multi-step analogs. Ideal for hydrophobic polymer dopants, non-aqueous sensor coatings, and live-cell fluorescent probes where rapid passive membrane permeability is critical.

Molecular Formula C42H34N2O2
Molecular Weight 598.7 g/mol
CAS No. 143264-98-6
Cat. No. B13130615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(dibenzylamino)anthracene-9,10-dione
CAS143264-98-6
Molecular FormulaC42H34N2O2
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O
InChIInChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2
InChIKeyLKPRETWRHKBJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(dibenzylamino)anthracene-9,10-dione (CAS 143264-98-6): Core Properties and Structural Context


1,4-Bis(dibenzylamino)anthracene-9,10-dione (CAS 143264-98-6) is a 1,4-diamino-9,10-anthraquinone derivative featuring two bulky dibenzylamino substituents at the 1- and 4-positions . The compound belongs to the broader class of aminoanthraquinones, known for applications in dyes, fluorescent probes, and electroluminescent materials [1]. Its molecular formula C42H34N2O2 and molecular weight 598.73 g/mol reflect the substantial steric bulk and lipophilicity imparted by the four benzyl groups . A one-step synthesis protocol using adapted Vilsmeier conditions has been reported, yielding the product in quantitative yield [2].

Why 1,4-Bis(dibenzylamino)anthracene-9,10-dione Cannot Be Replaced by Simpler 1,4-Diaminoanthraquinones


Generic substitution of 1,4-bis(dibenzylamino)anthracene-9,10-dione with simpler 1,4-diaminoanthraquinones (e.g., 1,4-diaminoanthraquinone or 1,4-bis(benzylamino)anthracene-9,10-dione) is not straightforward due to marked differences in molecular weight, lipophilicity, and steric bulk that directly impact solubility, aggregation behavior, and electronic properties [1]. The target compound exhibits a calculated XlogP of 9.1 and molecular weight of 598.7 Da, compared to LogP 5.83 and 418.5 Da for 1,4-bis(benzylamino)anthracene-9,10-dione [1]. Such physicochemical divergence translates into altered solution-state behavior, film-forming characteristics, and potentially distinct photophysical outputs, rendering direct substitution without empirical validation a high-risk approach [2].

Quantitative Differentiation of 1,4-Bis(dibenzylamino)anthracene-9,10-dione from Structural Analogs


Molecular Weight and Steric Bulk: 43% Higher than the Closest Benzylamino Analog

1,4-Bis(dibenzylamino)anthracene-9,10-dione possesses a molecular weight of 598.73 g/mol, which is 43% greater than the 418.49 g/mol of 1,4-bis(benzylamino)anthracene-9,10-dione (CAS 2478-79-7) [1]. This increase stems from the presence of four benzyl groups (two per amino nitrogen) compared to two benzyl groups in the comparator. The higher molecular weight and increased steric demand are expected to reduce aggregation and improve solubility in non-polar media, a critical factor for solution-processed OLEDs and biological assays [2].

Medicinal Chemistry Materials Science Organic Synthesis

Lipophilicity (XlogP): 9.1 vs. 5.83 for the Monobenzyl Analog

The calculated XlogP for 1,4-bis(dibenzylamino)anthracene-9,10-dione is 9.1, indicating extremely high lipophilicity . In contrast, the monobenzyl analog 1,4-bis(benzylamino)anthracene-9,10-dione has a LogP of 5.83 [1]. This 3.27 log unit difference corresponds to a >1800-fold higher partition coefficient favoring organic phases. Such a pronounced shift in lipophilicity alters membrane permeability, protein binding, and compound localization in cellular assays, making the dibenzylamino derivative more suitable for applications requiring deep membrane insertion or reduced aqueous solubility [2].

Drug Discovery Lipophilicity ADME

Topological Polar Surface Area (TPSA): 40.6 Ų vs. 58.2 Ų for the Monobenzyl Analog

The topological polar surface area (TPSA) of 1,4-bis(dibenzylamino)anthracene-9,10-dione is 40.6 Ų , substantially lower than the 58.2 Ų of 1,4-bis(benzylamino)anthracene-9,10-dione [1]. This 30% reduction in polar surface area, combined with higher lipophilicity, suggests enhanced passive membrane permeability according to established drug-likeness models [2]. Compounds with TPSA < 60 Ų and high LogP are often predicted to cross biological barriers more readily.

Drug Design Membrane Permeability ADME

Synthetic Accessibility: One-Step Quantitative Yield Protocol

A one-step synthesis of 1,4-bis(dibenzylamino)anthracene-9,10-dione has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with many 1,4-diaminoanthraquinone derivatives that require multi-step sequences with lower overall yields. For example, syntheses of related bis(arylamino)anthraquinones often involve sequential substitution or protection/deprotection strategies, resulting in cumulative yields below 50% [2]. The high-yielding, single-step procedure reduces production cost and improves batch-to-batch consistency.

Organic Synthesis Process Chemistry Scale-up

Hydrogen Bond Donor Count: Zero vs. Two in Monobenzyl Analog

1,4-Bis(dibenzylamino)anthracene-9,10-dione contains zero hydrogen bond donors, as both amino nitrogens are fully substituted with benzyl groups . In contrast, 1,4-bis(benzylamino)anthracene-9,10-dione retains two N–H donors [1]. The absence of hydrogen bond donors eliminates intermolecular hydrogen bonding, which can reduce crystallinity, lower melting point, and improve solubility in organic solvents [2]. This property is particularly advantageous for solution-processed thin-film applications and formulation stability.

Molecular Recognition Solubility Crystallinity

Optimal Application Scenarios for 1,4-Bis(dibenzylamino)anthracene-9,10-dione Based on Quantitative Evidence


Solution-Processed OLED Emitters Requiring High Solubility and Film Uniformity

The high molecular weight (598.73 Da), extreme lipophilicity (XlogP 9.1), and absence of hydrogen bond donors render 1,4-bis(dibenzylamino)anthracene-9,10-dione exceptionally soluble in common organic solvents, facilitating homogeneous film formation via spin-coating or inkjet printing [1]. This property distinguishes it from lower molecular weight analogs that may crystallize prematurely or exhibit poor film quality [2].

Intracellular Fluorescent Probes Requiring Enhanced Membrane Permeability

With a TPSA of 40.6 Ų and XlogP of 9.1, this compound is predicted to exhibit superior passive membrane permeability compared to 1,4-bis(benzylamino)anthracene-9,10-dione (TPSA 58.2 Ų, LogP 5.83) [1]. This makes it a promising scaffold for developing cell-permeable fluorescent probes, particularly for imaging applications in live cells where rapid and efficient cellular uptake is essential [2].

High-Yield, Cost-Effective Synthesis for Large-Scale Procurement

The reported one-step quantitative synthesis under adapted Vilsmeier conditions enables efficient production at scale . This contrasts with the multi-step routes typically required for other 1,4-diaminoanthraquinones, offering a significant cost and time advantage for industrial procurement and research supply chains [1].

Non-Polar Media Formulations and Hydrophobic Matrix Incorporation

The compound's extremely high calculated XlogP (9.1) and low TPSA (40.6 Ų) indicate strong compatibility with non-polar solvents and hydrophobic polymer matrices . This makes it suitable for applications such as dopants in hydrophobic polymer films, non-aqueous sensor coatings, and organic electronic devices where water solubility is undesirable [1].

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